

An In-depth Technical Guide to BMS-986165 (Deucravacitinib) for Immunology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-960

Cat. No.: B606276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

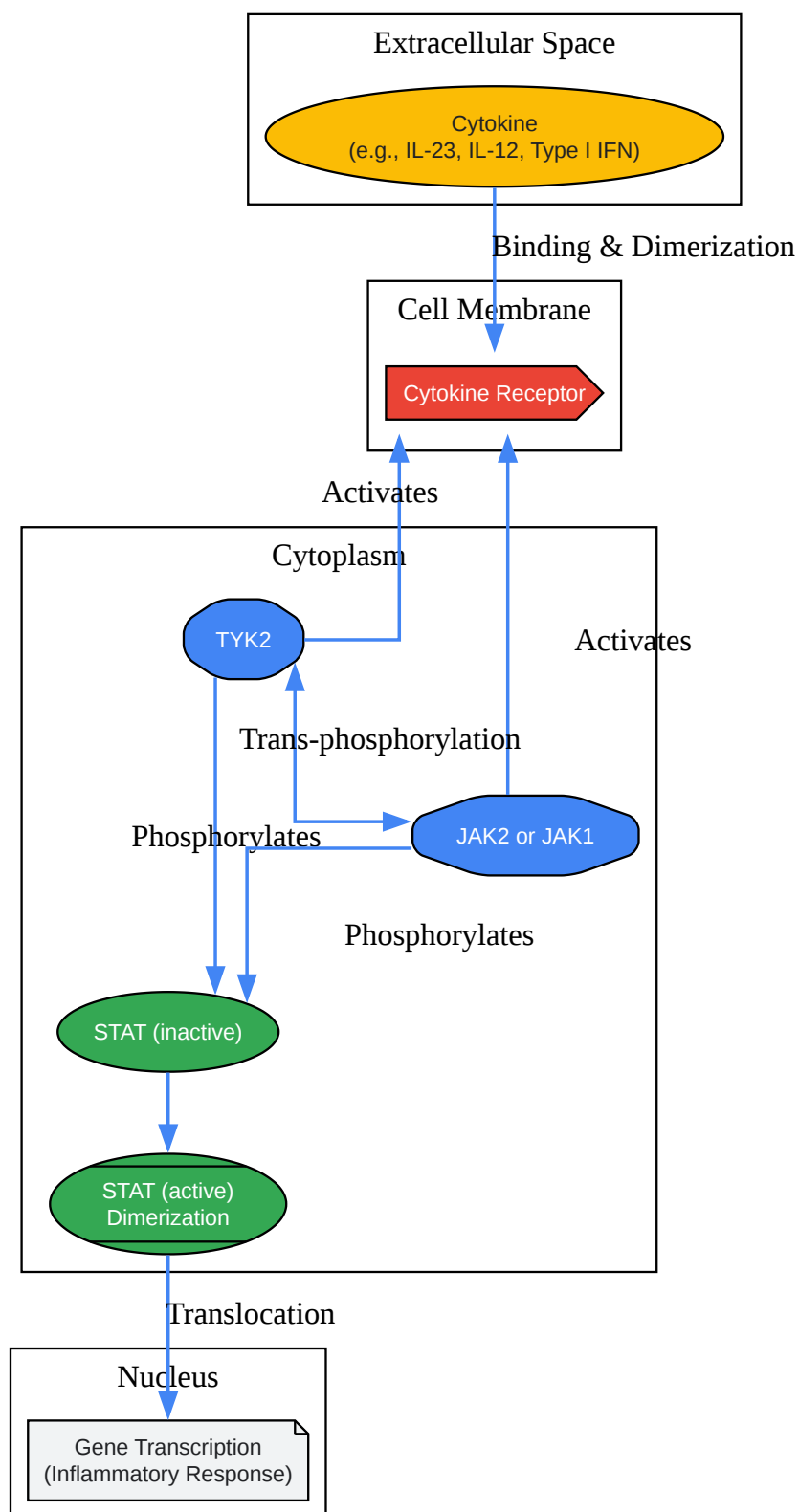
This guide provides a comprehensive overview of BMS-986165, now known as Deucravacitinib, a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. Deucravacitinib represents a significant advancement in the targeted therapy of immune-mediated diseases, offering a distinct mechanism of action that differentiates it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[4][5] These kinases are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[6][7] TYK2 is specifically involved in mediating the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][4][5][8] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[6][9][10]

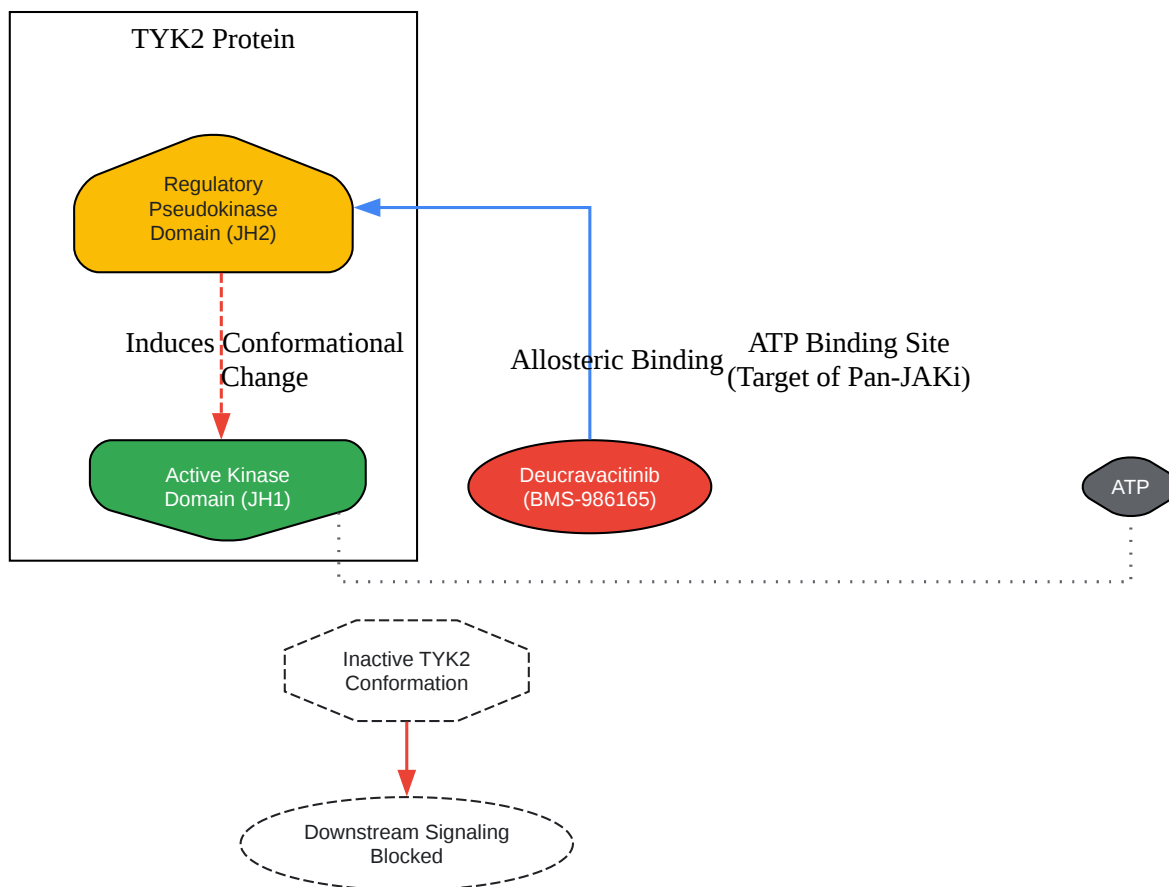
Unlike traditional JAK inhibitors that bind to the conserved active (ATP-binding) site in the kinase domain (JH1), Deucravacitinib employs a unique allosteric mechanism.[11][12][13] It

selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[11][14][15] This binding event locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[11][13][14] This novel mechanism is the basis for its unprecedented selectivity for TYK2 over JAK1, JAK2, and JAK3, which may contribute to a more favorable safety profile by avoiding the inhibition of pathways mediated by other JAK family members.[6]



[Click to download full resolution via product page](#)

Caption: Simplified TYK2 Signaling Pathway. (Within 100 characters)



[Click to download full resolution via product page](#)

Caption: Allosteric Inhibition of TYK2 by Deucravacitinib. (Within 100 characters)

Quantitative Data: Potency and Selectivity

Deucravacitinib is a highly potent inhibitor of TYK2, binding to the pseudokinase domain with high affinity.[16][17] Its unique mechanism confers an exceptional level of selectivity against other JAK family kinases.[16]

Table 1: Potency and Selectivity of Deucravacitinib (BMS-986165)

Target/Assay	Metric	Value	Reference
TYK2 Pseudokinase Domain	Ki	0.02 nM	[16][17]
TYK2 (Cellular Assay)	IC50	1.0 nM	[14]
IL-23, IL-12, Type I IFN Signaling	IC50 Range	2 - 14 nM	[17]

| Selectivity (TYK2 vs JAK1/2/3) | Fold-Selectivity | 100 to 2000-fold |[11] |

Key Preclinical and Clinical Findings

Deucravacitinib has demonstrated efficacy in multiple preclinical models of autoimmune disease and has undergone extensive clinical evaluation, leading to its approval for moderate-to-severe plaque psoriasis.[1][9][16]

Preclinical Efficacy

In murine models, Deucravacitinib showed dose-dependent activity and efficacy in autoimmune conditions including psoriasis, lupus, and colitis.[16][18] These studies confirmed that potent and selective suppression of the IL-23/Th17, IL-12/Th1, and Type I IFN pathways results in robust efficacy.[18]

Clinical Efficacy in Psoriasis

The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority of Deucravacitinib over both placebo and the PDE4 inhibitor apremilast in treating moderate-to-severe plaque psoriasis.[3][19][20] Efficacy was shown to be sustained through up to three years of continuous treatment.[21][22]

Table 2: Summary of Key Phase 3 Efficacy Data in Psoriasis (POETYK PSO-1)

Endpoint (at Week 16)	Deucravacitinib (6 mg QD)	Placebo	Apremilast (30 mg BID)	Reference
PASI 75 Response	58.4%	12.7%	35.1%	[21]

| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% | [\[22\]](#) |

PASI 75: $\geq 75\%$ improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.

Efficacy in Other Immune-Mediated Diseases

Deucravacitinib has also shown promising results in other immune-mediated diseases:

- Psoriatic Arthritis (PsA): A Phase 2 trial demonstrated significant improvements in ACR-20 response rates compared to placebo.[\[12\]](#)[\[13\]](#)
- Systemic Lupus Erythematosus (SLE): The Phase 2 PAISLEY trial met its primary endpoint, showing a significantly greater proportion of patients achieving an SRI-4 response compared to placebo.[\[23\]](#)
- Inflammatory Bowel Disease (IBD): Deucravacitinib has shown efficacy in preclinical models of IBD and has been studied in clinical trials for ulcerative colitis.[\[18\]](#)[\[24\]](#)

Experimental Protocols for In Vitro and In Vivo Research

The following sections outline generalized protocols for assessing TYK2 inhibitors, based on methodologies reported in the literature.

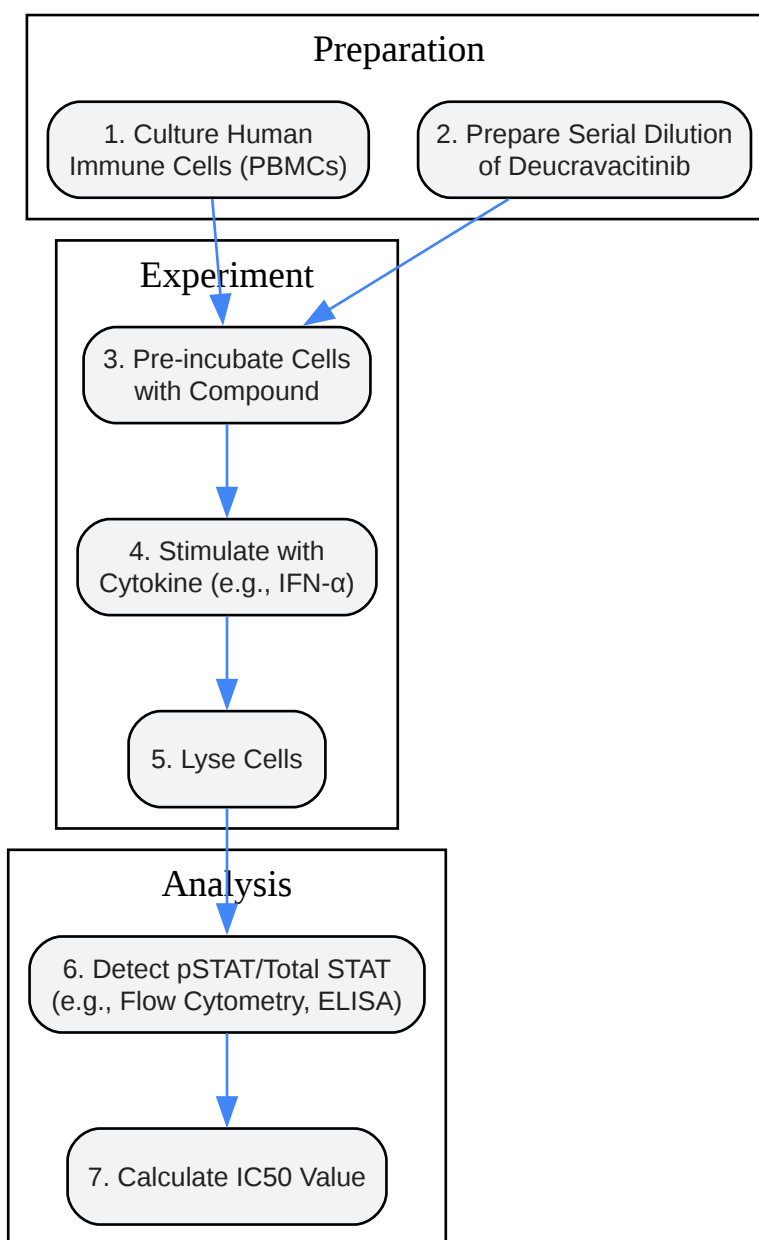
In Vitro Cellular Assay: STAT Phosphorylation

This protocol describes a method to measure the potency of a TYK2 inhibitor by quantifying the phosphorylation of a downstream STAT protein in response to cytokine stimulation in human cells.

Objective: To determine the IC₅₀ value of a compound against cytokine-induced STAT phosphorylation.

Methodology:

- Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells) under standard conditions.[\[16\]](#)
- Compound Preparation: Prepare a serial dilution of Deucravacitinib or the test compound in an appropriate solvent like DMSO.
- Treatment: Pre-incubate the cells with the compound dilutions or vehicle control for 1-2 hours.
- Cytokine Stimulation: Add a specific cytokine to stimulate a TYK2-dependent pathway (e.g., IFN- α for TYK2/JAK1, IL-12 for TYK2/JAK2).[\[16\]](#)
- Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), stop the reaction and lyse the cells to extract proteins.
- Quantification: Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.
- Data Analysis: Normalize pSTAT levels to total STAT. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro STAT Phosphorylation Assay. (Within 100 characters)

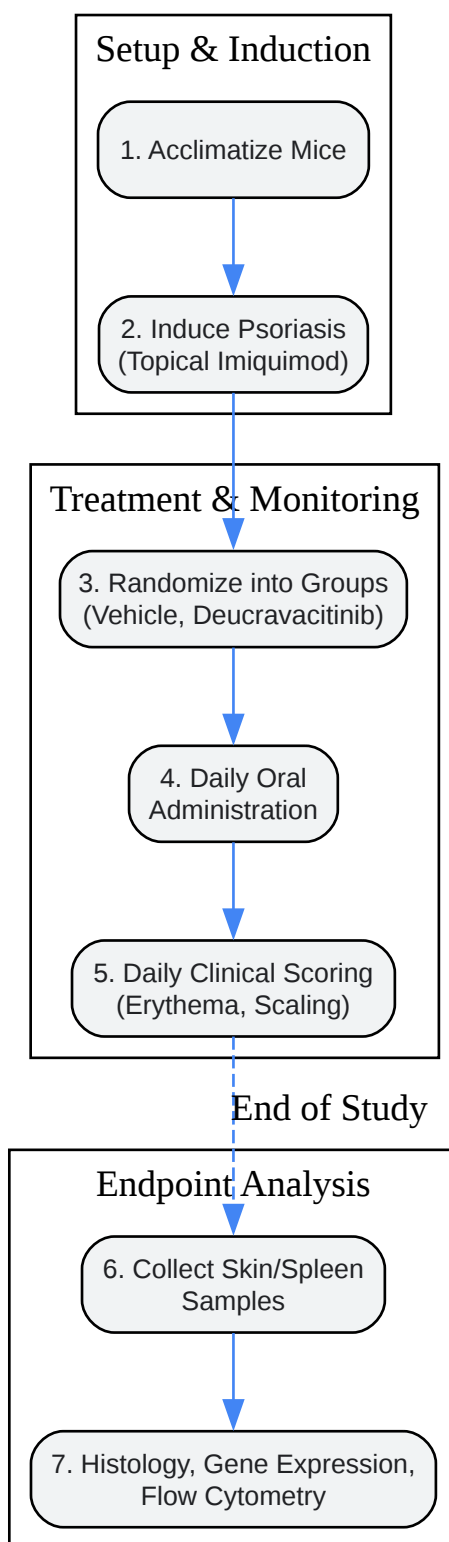
In Vivo Murine Model of Psoriasis

This protocol outlines a general workflow for evaluating the efficacy of an oral TYK2 inhibitor in an Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.

Objective: To assess the in vivo efficacy of Deucravacitinib in reducing psoriasis-like skin inflammation.

Methodology:

- Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.
- Disease Induction: Apply a daily topical dose of Imiquimod cream to the shaved backs and/or ears of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
- Treatment Groups: Randomize mice into treatment groups: Vehicle control, Deucravacitinib (e.g., 7.5, 15, 30 mg/kg), and a positive control if desired.[\[16\]](#)
- Drug Administration: Administer the compound orally (e.g., via oral gavage) once or twice daily, starting from the day of disease induction.
- Clinical Scoring: Monitor the mice daily for body weight and clinical signs of inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.
- Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.
- Endpoint Analysis:
 - Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and inflammatory cell infiltration.
 - Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin using qRT-PCR.
 - Flow Cytometry: Analyze immune cell populations in the skin and spleen.



[Click to download full resolution via product page](#)

Caption: Workflow for a Murine Model of Psoriasis. (Within 100 characters)

Conclusion

BMS-986165 (Deucravacitinib) is a pioneering therapeutic agent that has validated the pseudokinase domain of TYK2 as a druggable target. Its unique allosteric mechanism provides remarkable selectivity, translating into a potent and specific inhibitor of key cytokine pathways implicated in a wide spectrum of immune-mediated diseases. The robust preclinical and clinical data, particularly in psoriasis, underscore its significance as both a powerful tool for immunology research and a valuable therapeutic option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 6. revvity.com [revvity.com]
- 7. bms.com [bms.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 13. The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 [BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 18. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 19. BMS' deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 22. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-986165 (Deucravacitinib) for Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606276#bms-960-for-immunology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com